2-[(E,3E)-3-(4,6-Diphenylpyran-2-ylidene)prop-1-enyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate
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Overview
Description
BAS00127538 is the first small molecule inhibitor of Lipid II.
Scientific Research Applications
Photocatalytic Applications
The compound and its derivatives have been utilized in photocatalytic processes. Specifically, its integration with TiO2 has shown significant photocatalytic activity in reducing methylene blue, indicating potential in dye-sensitized solar cells and wastewater treatment. The energy characteristics of possible electronic processes in this context have been extensively studied (Kobasa et al., 2013).
Antibacterial Applications
A derivative of the compound, BAS00127538, has been identified as a novel small molecule Lipid II inhibitor. This structural distinctiveness from other natural agents binding to Lipid II, like vancomycin, underlines its potential in developing new antibiotic treatments. Moreover, derivatives of this compound have shown promising results in vitro and in vivo against bacterial strains, along with improved pharmacokinetic profiles (Chauhan et al., 2016).
Material Science and Sensing Applications
The compound's derivatives have been explored in the context of material science, particularly in photoconductive materials for near-IR radiation. Films containing this compound have demonstrated significant internal photo effects, which is critical in the development of photoconductive materials (Davidenko et al., 2004). Additionally, its use in tetrafluoroborate-selective electrodes highlights its role in sensor technology, offering potential in various analytical and industrial applications (Studenyak et al., 2012).
Properties
CAS No. |
110673-34-2 |
---|---|
Molecular Formula |
C31H28BF4NO |
Molecular Weight |
517.4 g/mol |
IUPAC Name |
2-[(E,3E)-3-(4,6-diphenylpyran-2-ylidene)prop-1-enyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C31H28NO.BF4/c1-31(2)27-18-10-11-19-28(27)32(3)30(31)20-12-17-26-21-25(23-13-6-4-7-14-23)22-29(33-26)24-15-8-5-9-16-24;2-1(3,4)5/h4-22H,1-3H3;/q+1;-1/b20-12+,26-17+; |
InChI Key |
HDTRYNZVQNVNEK-PPOSCGEASA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C=C(C=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C)C |
SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C=C(C=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C)C |
Canonical SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C=C(C=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BAS00127538 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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